Cas no 7244-78-2 (1-Butoxy-4-nitrobenzene)
1-Butoxy-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Butoxy-4-nitrobenzene
- Benzene,1-butoxy-4-nitro-
- Butyl 4-Nitrophenyl Ether
- 4-n-Butoxynitrobenzene
- p-Nitrophenyl butyl ether
- p-Butoxynitrobenzene
- 4-Butoxynitrobenzene
- Butyl-4-nitrophenyl ether
- 4-butoxy-1-nitrobenzene
- Benzene, 1-butoxy-4-nitro-
- XCCDVVZINDJESR-UHFFFAOYSA-N
- Butyl-p-nitrophenyl ether
- p-nitrophenyl butylate
- p-(n-Butoxy)nitrobenzene
- 1-Butoxy-4-nitrobenzene #
- NCIOpen2_001065
- n-Butyl 4-nitrophenyl ether
- D84261
- NSC86583
- 1-Butoxy-4-nitro-benzene
- CS-0152088
- B1162
- SCHEMBL2565246
- FT-0636401
- NSC-86583
- MFCD00024688
- AS-57897
- AKOS002262452
- 7244-78-2
- NSC 86583
- DTXSID70222737
- STL477988
- DB-055636
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- MDL: MFCD00024688
- Inchi: 1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
- InChI Key: XCCDVVZINDJESR-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])CCCC
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 55
Experimental Properties
- Color/Form: Not available
- Density: 1.1926 (rough estimate)
- Boiling Point: 331.88°C (rough estimate)
- Flash Point: 31 °C
- Refractive Index: 1.5150 (estimate)
- PSA: 55.05000
- LogP: 3.29690
- Solubility: Not available
1-Butoxy-4-nitrobenzene Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-Butoxy-4-nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Butoxy-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088100-500g |
1-Butoxy-4-nitrobenzene |
7244-78-2 | 95% | 500g |
$749.00 | 2023-09-01 | |
| TRC | B809305-250mg |
1-Butoxy-4-nitrobenzene |
7244-78-2 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B809305-500mg |
1-Butoxy-4-nitrobenzene |
7244-78-2 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B809305-2.5g |
1-Butoxy-4-nitrobenzene |
7244-78-2 | 2.5g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871326-5g |
1-Butoxy-4-nitrobenzene |
7244-78-2 | 99% | 5g |
179.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1162-25g |
1-Butoxy-4-nitrobenzene |
7244-78-2 | 99.0%(GC) | 25g |
¥410.0 | 2022-05-30 | |
| A2B Chem LLC | AB58129-250mg |
4-N-Butoxynitrobenzene |
7244-78-2 | 95% | 250mg |
$19.00 | 2024-04-19 | |
| A2B Chem LLC | AB58129-1g |
4-N-Butoxynitrobenzene |
7244-78-2 | 95% | 1g |
$39.00 | 2024-04-19 | |
| A2B Chem LLC | AB58129-5g |
4-N-Butoxynitrobenzene |
7244-78-2 | 98% | 5g |
$106.00 | 2024-04-19 | |
| abcr | AB138570-25 g |
4-n-Butoxynitrobenzene, 96%; . |
7244-78-2 | 96% | 25 g |
€139.10 | 2023-07-20 |
1-Butoxy-4-nitrobenzene Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-Butoxy-4-nitrobenzene
Chemical Profile of 1-Butoxy-4-nitrobenzene (CAS No. 7244-78-2)
1-Butoxy-4-nitrobenzene, identified by the Chemical Abstracts Service registry number 7244-78-2, is a significant organic compound with a molecular structure that combines both an aromatic and an alkoxy functional group. This compound has garnered attention in the chemical and pharmaceutical industries due to its versatile reactivity and potential applications in synthetic chemistry and material science. The nitro group at the para position relative to the butoxy substituent contributes to its unique electronic properties, making it a valuable intermediate in various chemical transformations.
The synthesis of 1-butoxy-4-nitrobenzene typically involves the nitration of p-butylphenol or through nucleophilic substitution reactions involving nitrobenzene derivatives. The presence of the butoxy group enhances solubility in polar organic solvents, facilitating its use in solution-phase reactions. This characteristic is particularly advantageous in pharmaceutical synthesis, where solubility and reaction efficiency are critical factors.
In recent years, 1-butoxy-4-nitrobenzene has been explored as a precursor in the development of advanced materials, including liquid crystals and organic electronic components. Its ability to undergo selective functionalization allows for the creation of more complex molecules with tailored properties. For instance, researchers have utilized this compound to synthesize novel polymers with improved thermal stability and mechanical strength, which are essential for high-performance applications.
The pharmaceutical industry has also shown interest in 1-butoxy-4-nitrobenzene due to its potential role as an intermediate in drug discovery. The nitro group can be reduced to an amine, providing a pathway to synthesize bioactive molecules with pharmacological relevance. Additionally, the butoxy side chain can serve as a lipophilic anchor, enhancing membrane permeability and bioavailability of drug candidates. Recent studies have demonstrated its utility in generating derivatives with anti-inflammatory and antimicrobial properties, underscoring its importance in medicinal chemistry.
From an environmental chemistry perspective, 1-butoxy-4-nitrobenzene exhibits interesting photophysical properties, making it a candidate for applications in photocatalysis and light-emitting devices. Its aromatic ring system absorbs UV light efficiently, which can be harnessed for degradation of organic pollutants or for use in organic light-emitting diodes (OLEDs). The butoxy group’s hydrophobic nature further influences its interaction with surfaces and interfaces, contributing to its effectiveness in these applications.
The industrial production of 1-butoxy-4-nitrobenzene is optimized for scalability while maintaining high purity standards. Manufacturers employ advanced purification techniques such as distillation under reduced pressure or column chromatography to isolate the compound from reaction byproducts. These processes ensure that the final product meets the stringent requirements of research laboratories and industrial applications.
Future research directions for 1-butoxy-4-nitrobenzene may include exploring its role in green chemistry initiatives. By developing more sustainable synthetic routes—such as catalytic nitration processes—the environmental impact of producing this compound can be minimized. Furthermore, investigating its behavior under different reaction conditions could lead to new synthetic methodologies that expand its utility across multiple scientific disciplines.
In conclusion, 1-butoxy-4-nitrobenzene (CAS No. 7244-78-2) is a multifaceted compound with broad applications ranging from advanced materials to pharmaceutical intermediates. Its unique structural features enable diverse chemical transformations, making it indispensable in modern synthetic chemistry. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further within both academic and industrial settings.
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